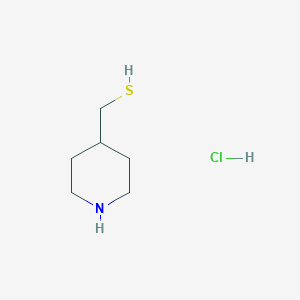

piperidin-4-ylmethanethiol HCl

Description

Piperidin-4-ylmethanethiol HCl is a piperidine derivative featuring a methanethiol group at the 4-position of the piperidine ring, with a hydrochloride salt formulation. It is primarily utilized as a pharmaceutical intermediate in the synthesis of drugs such as Rabeprazole, Omeprazole, and Levocetirizine . The compound is supplied globally by numerous verified manufacturers, including Epochem Co., Ltd., KAIVAL Chemicals, and Wuhan Moral Chemical Co., Ltd., with CAS numbers 2580206-87-5 and 773092-05-0 referenced in commercial listings . It is available in pharmacy-grade purity (≥98%) and is traded at market prices ranging from $7–8/G (FOB) depending on batch size and supplier .

Properties

IUPAC Name |

piperidin-4-ylmethanethiol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS.ClH/c8-5-6-1-3-7-4-2-6;/h6-8H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFFUIZARFWUGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CS.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of piperidine with formaldehyde and hydrogen sulfide under acidic conditions to form piperidin-4-ylmethanethiol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of piperidin-4-ylmethanethiol hydrochloride often involves multi-step synthesis starting from commercially available piperidine. The process includes the formation of intermediates, purification steps, and conversion to the hydrochloride salt. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yield and purity .

Chemical Reactions Analysis

Alkylation (S-Alkylation)

The thiol group undergoes S-alkylation with alkyl halides or other electrophiles:

-

General Reaction :

-

Example : Reaction with 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole in THF yields bis-heterocyclic conjugates .

-

Conditions : Methanesulfonic acid catalyst, ultrasound irradiation, or conventional heating .

Table 1: S-Alkylation Examples

| Electrophile (R-X) | Product | Yield | Conditions |

|---|---|---|---|

| 2-(Chloromethyl)-oxadiazole | Bis-1,3,4-oxadiazole conjugate | Moderate | THF, ultrasound, 50°C |

| Benzyl chloride | Benzyl thioether derivative | High | KOH, ethanol, reflux |

Oxidation to Disulfide

The thiol group is oxidized to form disulfide bonds, a reaction critical in redox biochemistry:

Nucleophilic Substitution

The thiolate ion (generated via deprotonation) acts as a nucleophile in SN₂ reactions:

-

Example : Attack on α,β-unsaturated carbonyl compounds (Michael addition) or alkyl halides.

-

Mechanism :

-

Applications : Synthesis of sulfanyl-containing pharmaceuticals .

Acid-Base Reactions

The thiol group exhibits weak acidity (pKa ~10), enabling deprotonation to form thiolate ions:

Reaction Mechanisms and Selectivity

-

Thiolate Formation : Deprotonation by bases increases nucleophilicity, facilitating reactions with electrophiles.

-

Steric Effects : The piperidine ring’s conformation influences reaction rates and regioselectivity .

-

Catalysis : Methanesulfonic acid or ultrasound irradiation accelerates S-alkylation by improving electrophile activation .

Research Findings

-

Pharmacological Relevance : Thioether derivatives of piperidin-4-ylmethanethiol show enhanced bioactivity in kinase inhibition studies (e.g., PKBβ inhibitors) .

-

Synthetic Utility : Used to prepare pyrido[1,2-a]benzimidazoles via cyclization with acetonitrile derivatives .

-

Stability : The hydrochloride salt improves solubility in polar solvents but requires anhydrous conditions to prevent oxidation.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Piperidin-4-ylmethanethiol hydrochloride and its derivatives have been studied for their antiviral properties, particularly against HIV. A notable study synthesized several piperidine derivatives that demonstrated significant inhibition of HIV replication in cell cultures. The most effective derivative showed an IC50 value in the nanomolar range, indicating potent antiviral activity.

1.2 Antimicrobial Properties

Research has indicated that piperidine derivatives exhibit antimicrobial efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli. Modifications to the piperidine structure can enhance antimicrobial potency, with minimum inhibitory concentration (MIC) values ranging from 5 µM to 20 µM depending on the specific derivative tested.

1.3 Central Nervous System Disorders

Piperidin-4-ylmethanethiol hydrochloride has been investigated for its potential in treating central nervous system disorders. Some compounds derived from this structure have shown promise in modulating neurotransmitter systems, which may be beneficial for conditions such as anxiety, depression, and cognitive impairments .

Chemical Synthesis

2.1 Synthesis Techniques

The synthesis of piperidin-4-ylmethanethiol hydrochloride typically involves various chemical reactions, including:

- S-Alkylation Reactions: These reactions facilitate the introduction of alkyl groups to the sulfur atom of the thiol.

- Mannich Reactions: This method allows for the formation of piperidine derivatives through the reaction of formaldehyde with amines and thiols .

Table 1: Synthesis Methods Overview

| Method | Description | References |

|---|---|---|

| S-Alkylation | Introduction of alkyl groups to thiol | |

| Mannich Reaction | Formation of piperidine derivatives |

Material Science Applications

3.1 Corrosion Inhibition

Piperidin-4-ylmethanethiol hydrochloride has been explored as a corrosion inhibitor in acidic environments. Studies have shown that increasing the concentration of this compound can enhance its efficiency in preventing metal corrosion, making it valuable in industrial applications .

Case Studies

Case Study 1: Anti-HIV Activity

A comprehensive study published in 2020 synthesized several piperidine derivatives for evaluation against HIV. Among these, compounds structurally related to piperidin-4-ylmethanethiol hydrochloride exhibited significant inhibition of HIV replication, with some showing IC50 values in the nanomolar range.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial efficacy, various derivatives were tested against common bacterial strains. Results indicated that certain modifications to the piperidine ring enhanced antimicrobial potency, with MIC values demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of piperidin-4-ylmethanethiol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various signaling pathways and biological processes .

Comparison with Similar Compounds

Functional Group and Structural Analysis

The table below compares piperidin-4-ylmethanethiol HCl with three structurally related piperidine derivatives:

| Compound | Functional Groups | Key Structural Features | Primary Applications |

|---|---|---|---|

| Piperidin-4-ylmethanethiol HCl | Piperidine, methanethiol, HCl | Thiol group enhances nucleophilicity | Pharmaceutical intermediate |

| 1,3-Dimethyl-4-Piperidyl Benzhydryl Ether HCl | Piperidine, ether, benzhydryl, HCl | Ether and bulky benzhydryl substituent | H1 antagonist candidate |

| 4-(Aminomethyl)piperidin-1-ylmethanone diHCl | Piperidine, aminomethyl, pyridinyl, HCl | Aminomethyl and pyridine moieties | Research chemical |

| 4-(4'-Carboxyphenyl)piperidine HCl | Piperidine, carboxylic acid, HCl | Carboxylic acid for polarity modulation | Unspecified research use |

Key Observations :

- Thiol vs.

- Substituent Effects: Bulky groups (e.g., benzhydryl in ) may enhance receptor binding affinity but reduce solubility, whereas the aminomethyl and pyridinyl groups in could improve CNS penetration.

Research and Industrial Relevance

Piperidin-4-ylmethanethiol HCl’s commercial availability from over 5,200 suppliers underscores its industrial utility . In contrast, compounds like Palonosetron HCl () are finished drugs with well-documented clinical efficacy, highlighting the distinction between intermediates and active pharmaceutical ingredients. The thiol group in piperidin-4-ylmethanethiol HCl may position it as a versatile building block for drugs requiring sulfur-based pharmacokinetic modulation.

Biological Activity

Piperidin-4-ylmethanethiol hydrochloride (PMH) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of PMH, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Piperidin-4-ylmethanethiol HCl is characterized by its piperidine ring, which is a saturated six-membered ring containing one nitrogen atom. The methanethiol group attached to the piperidine ring contributes to its reactivity and biological properties.

The biological activity of PMH can be attributed to several mechanisms:

- Antioxidant Activity : PMH may exhibit antioxidant properties, which help in reducing oxidative stress in cells. This is crucial for preventing cellular damage and promoting longevity.

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit metalloproteases, which are involved in various physiological processes including inflammation and cancer progression . PMH's thiol group may interact with metal ions in these enzymes, potentially leading to inhibition.

- Cell Signaling Modulation : Compounds with similar structures have been shown to modulate signaling pathways related to cell proliferation and apoptosis. This suggests that PMH could influence cancer cell behavior by affecting pathways such as NF-κB and MAPK .

Table 1: Biological Activity of Piperidin Derivatives

| Compound | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Piperidin-4-ylmethanethiol HCl | Antioxidant Activity | TBD | TBD |

| DDT26 | BRD4 Inhibition | 0.237 ± 0.093 | |

| Other Piperidine Derivatives | Metalloprotease Inhibition | TBD |

Case Studies

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological effects of piperidine derivatives. Modifications at various positions on the piperidine ring have been shown to enhance or diminish biological activity, emphasizing the need for further research into PMH's specific interactions at the molecular level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.